(2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid
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Overview
Description
(2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a trifluoromethyl group, and a phenylmethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide in the presence of a copper catalyst.
Attachment of the Phenylmethoxycarbonyl Group: This step involves the reaction of the piperidine derivative with phenylmethoxycarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or thermal stability.
Mechanism of Action
The mechanism of action of (2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The piperidine ring may facilitate binding to receptors or other biological targets, leading to various biochemical effects .
Properties
Molecular Formula |
C15H16F3NO4 |
---|---|
Molecular Weight |
331.29 g/mol |
IUPAC Name |
(2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C15H16F3NO4/c16-15(17,18)11-7-4-8-19(12(11)13(20)21)14(22)23-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,20,21)/t11-,12+/m0/s1 |
InChI Key |
NGJWSVHXSWUMJW-NWDGAFQWSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C(F)(F)F |
Canonical SMILES |
C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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